6-chloro-N-(2-phenylpropyl)pyrimidin-4-amine
Overview
Description
Scientific Research Applications
Chemical Transformations and Derivative Synthesis
6-chloro-N-(2-phenylpropyl)pyrimidin-4-amine serves as a precursor in the synthesis of various pyrimidine derivatives through chemical transformations. For instance, it is utilized in the transformation into 2-substituted amino- and 4-chloro-pyrimidine derivatives, demonstrating the compound's versatility in organic synthesis. Such transformations are fundamental for creating a broad spectrum of compounds with potential pharmacological activities (Botta et al., 1985).
Antihypertensive Activity
Derivatives of this compound have been investigated for their antihypertensive properties. Research has shown that certain derivatives can significantly lower blood pressure in spontaneously hypertensive rats, indicating the compound's potential as a starting point for the development of new antihypertensive drugs (Bennett et al., 1981).
Antitumor Drug Intermediates
Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate for antitumor drugs, has been synthesized from 6-chloropyrimidin-4-amine. This highlights the compound's role in the development of small molecular inhibitors for cancer treatment, showcasing its significance in medicinal chemistry and drug design (Gan et al., 2021).
Anti-inflammatory and Antimicrobial Activities
The synthesis of 4,6-substituted di-(phenyl) pyrimidin-2-amines from derivatives of this compound has demonstrated significant anti-inflammatory and antimicrobial activities. Such findings suggest the potential for developing new therapeutic agents based on these derivatives for treating various inflammatory and infectious diseases (Kumar et al., 2017).
Antiangiogenic Properties
Research into pyrimidine derivatives has also explored their antiangiogenic properties, suggesting a potential application in cancer therapy by inhibiting tumor growth and metastasis. Specifically, derivatives synthesized from this compound have shown promising results in silico studies, indicating their utility in developing novel antiangiogenic agents (Jafar & Hussein, 2021).
Mechanism of Action
Mode of Action
6-chloro-N-(2-phenylpropyl)pyrimidin-4-amine interacts with its targets by inhibiting the function of mitochondrial complex I . This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in ATP production . The disruption of energy production can lead to cell death, making this compound an effective fungicide .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the electron transport chain . By inhibiting mitochondrial complex I, the compound disrupts the normal flow of electrons through the chain, leading to a decrease in the production of ATP . This disruption can have downstream effects on other biochemical pathways that rely on ATP for energy, potentially leading to cell death .
Pharmacokinetics
Given its molecular weight of 24772 g/mol , it is likely that the compound has good bioavailability
Result of Action
The primary result of the action of this compound is the disruption of energy production within cells, leading to cell death . This makes the compound an effective fungicide, capable of controlling various fungal pathogens .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness as a fungicide may be affected by the presence of other organisms, the pH of the environment, and temperature
Properties
IUPAC Name |
6-chloro-N-(2-phenylpropyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c1-10(11-5-3-2-4-6-11)8-15-13-7-12(14)16-9-17-13/h2-7,9-10H,8H2,1H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGORWHVHCBMPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC(=NC=N1)Cl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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